3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone
Description
3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is a methyl-substituted propiophenone derivative characterized by two aromatic rings: a 3',5'-dimethyl-substituted propiophenone moiety and a 2,6-dimethylphenyl group attached to the propanone chain. The compound’s methyl substituents likely influence its steric and electronic properties, impacting reactivity, solubility, and thermal stability .
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-10-14(2)12-17(11-13)19(20)9-8-18-15(3)6-5-7-16(18)4/h5-7,10-12H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUSKUMTAXCXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644795 | |
| Record name | 3-(2,6-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-92-2 | |
| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the acyl group onto the aromatic ring. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Catalyst: Aluminum chloride or other Lewis acids
Industrial Production Methods: In an industrial setting, the production of 3’,5’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 3’,5’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating the mechanisms of enzyme-catalyzed reactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry: In the industrial sector, 3’,5’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key differences between 3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone and its structural analogs:
*Molecular weight inferred from structural similarity to .
Key Findings and Analysis
Substituent Effects on Physical Properties
- Boiling Point and Density: The isomer 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone () exhibits a high predicted boiling point (411.4±24.0 °C) and density (1.011 g/cm³), likely due to increased van der Waals forces from its symmetrical 2',6'- and 3,5-dimethyl substituents. The target compound’s 3',5'- and 2,6-dimethyl arrangement may result in a lower boiling point due to reduced symmetry and intermolecular interactions .
- Molecular Weight : Both the target compound and the 2',6'-dimethyl isomer share the same molecular formula (C19H22O) and weight (266.38 g/mol), highlighting the role of substituent positioning in differentiating properties .
Steric and Electronic Considerations
- In contrast, the 3,5-dimethylphenyl group in ’s isomer offers less steric obstruction, possibly increasing reactivity .
- Methyl groups at the 3',5' positions (target) versus 2',6' positions () alter electronic distribution on the propiophenone ring, affecting dipole moments and solubility in polar solvents.
Research Implications
- Synthetic Challenges: The discontinuation of 4'-Cyano-3-(2,6-dimethylphenyl)propiophenone () underscores the difficulty in stabilizing cyano-substituted propiophenones, making methyl-substituted analogs more viable for industrial applications .
- Thermal Stability: The high boiling point of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone () suggests suitability for high-temperature processes, whereas the target compound’s thermal behavior remains speculative without empirical data .
Biological Activity
3',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone, a compound belonging to the class of propiophenones, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural elements:
- Propiophenone Backbone : A ketone functional group attached to a phenyl ring.
- Dimethyl Substituents : Two methyl groups at the 3' and 5' positions of the phenyl ring enhance its lipophilicity and influence its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. It acts as an electrophile, capable of reacting with nucleophiles in enzymatic processes. This interaction can lead to the inhibition or activation of specific pathways, affecting cellular functions.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways related to mood and behavior.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Properties : In vitro assays have shown that the compound may induce apoptosis in cancer cell lines by disrupting cellular homeostasis.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating various derivatives of propiophenones, this compound was tested against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound utilized human breast cancer cell lines (MCF-7). The results demonstrated that treatment with the compound led to a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage.
Research Findings
Recent literature highlights ongoing research into the pharmacological applications of this compound. Studies have focused on:
- Structure-Activity Relationship (SAR) : Evaluating how modifications to the molecular structure affect biological activity.
- Toxicological Assessments : Understanding the safety profile through in vitro toxicity assays on human cell lines.
Table 2: Research Findings Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
